molecular formula C23H17N3O2 B256617 9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide

9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide

Cat. No. B256617
M. Wt: 367.4 g/mol
InChI Key: XSZGIONIFINGRK-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HIFC and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of HIFC is not fully understood. However, it is believed that HIFC exerts its therapeutic effects by modulating various signaling pathways in the body. HIFC has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
HIFC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. HIFC has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using HIFC in lab experiments is its potential therapeutic applications. HIFC has shown promising results in various scientific research studies, making it a potential candidate for drug development. However, one limitation of using HIFC in lab experiments is its limited solubility in water, which can make it challenging to administer and study.

Future Directions

There are several future directions for the study of HIFC. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and bacterial and viral infections. Another direction is to study the mechanism of action of HIFC in more detail to better understand how it exerts its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of HIFC and improve its solubility in water for easier administration and study.
Conclusion:
In conclusion, HIFC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has shown potential in treating cancer, inflammation, neurodegenerative diseases, and bacterial and viral infections. Further research is needed to fully understand the mechanism of action of HIFC and optimize its synthesis method for easier administration and study.

Synthesis Methods

The synthesis of HIFC can be achieved using various methods such as the condensation reaction of fluorene-9-carboxaldehyde and indole-3-carboxaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. Another method involves the reaction of fluorenone and indole-3-carboxaldehyde with hydrazine hydrate in the presence of a solvent. The final product is obtained after purification and characterization.

Scientific Research Applications

HIFC has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. HIFC has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use in treating bacterial and viral infections.

properties

Product Name

9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

9-hydroxy-N//'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide

InChI

InChI=1S/C23H17N3O2/c27-22(26-25-14-15-13-24-21-12-6-3-7-16(15)21)23(28)19-10-4-1-8-17(19)18-9-2-5-11-20(18)23/h1-14,25,28H,(H,26,27)/b15-14-

InChI Key

XSZGIONIFINGRK-PFONDFGASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN/C=C\4/C=NC5=CC=CC=C54)O

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NNC=C4C=NC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NNC=C4C=NC5=CC=CC=C54)O

Origin of Product

United States

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